2-ethynyl-N,N-dimethylaniline
Description
Significance of Alkynyl Moieties in Aromatic Systems
The introduction of an alkynyl moiety onto an aromatic system imparts a unique set of reactive properties. The carbon-carbon triple bond is a high-energy functional group, making it susceptible to a variety of addition and cyclization reactions. Its linear geometry also influences the spatial arrangement of molecules. In the context of aromatic systems, the alkyne can participate in a range of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations, serving as a linchpin for the construction of complex polycyclic structures.
Overview of Aniline (B41778) Derivatives as Core Structures in Organic Synthesis
Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast number of dyes, polymers, and pharmaceuticals. The amino group is a versatile functional handle, capable of directing electrophilic aromatic substitution and participating in a multitude of bond-forming reactions. The ability to modify the amino group, for instance, through alkylation to form N,N-dimethylaniline, further expands the synthetic utility of this scaffold by altering its electronic properties and reactivity.
Positioning of 2-Ethynyl-N,N-dimethylaniline within Advanced Organic Chemistry Research
This compound strategically combines the reactivity of the ethynyl (B1212043) group with the synthetic versatility of the N,N-dimethylaniline core. The ortho-disposition of the ethynyl and dimethylamino groups allows for unique intramolecular interactions and cyclization pathways that are not as readily accessible with other isomers. This has made it a particularly valuable substrate in the development of novel synthetic methods aimed at the efficient construction of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
InChI Key |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#C |
Origin of Product |
United States |
Alternative Synthetic Routes to 2 Ethynyl N,n Dimethylaniline and Its Analogues
While Sonogashira coupling remains a prevalent method for the synthesis of arylethynyl compounds, including 2-ethynyl-N,N-dimethylaniline, several alternative strategies have been developed. These routes often aim to overcome some of the limitations of the traditional Sonogashira reaction, such as the use of copper co-catalysts, or to provide access to specific analogues that may not be readily available through other means.
Copper-Free Sonogashira Coupling
The conventional Sonogashira reaction employs a palladium catalyst along with a copper(I) co-catalyst. rsc.org However, the presence of copper can sometimes lead to undesirable side reactions, such as the homocoupling of terminal alkynes to form diynes. smolecule.com This has prompted the development of copper-free Sonogashira coupling reactions. These reactions are generally conducted under milder conditions and can be more suitable for sensitive substrates. rsc.org
Recent advancements have demonstrated the efficacy of copper-free and amine-free Sonogashira couplings in green solvents at room temperature. For instance, a catalytic system comprising Pd(CH₃CN)₂Cl₂ and cataCXium A has been successfully used for the multifold coupling of aryl halides with arylacetylenes in the presence of Cs₂CO₃ in 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.orgnih.gov This method has been applied to the synthesis of various polyalkynylated arenes, showcasing its potential for creating complex molecular architectures. acs.orgnih.gov
Another approach involves the use of a Pd(OAc)₂/urea catalyst system, which facilitates the Sonogashira cross-coupling of a wide range of aryl halides and terminal acetylenes at ambient temperature without the need for copper or an amine base. nih.gov This method has proven effective in producing polyfunctional alkyne derivatives in good to excellent yields. nih.gov The development of these copper-free methods represents a significant step towards more sustainable and economically viable synthetic processes. rsc.org
Grignard Reagent-Based Alkynylation
A Grignard reagent-based approach offers a viable alternative for the synthesis of ethynylated anilines, especially when palladium catalysts are not preferred. This method typically involves the formation of an acetylenic Grignard reagent from ethynyltrimethylsilane and an alkylmagnesium halide. smolecule.com The subsequent coupling of this Grignard reagent with an appropriate haloaniline, such as 4-bromo-N,N-dimethylaniline, often in the presence of a transition metal catalyst like nickel or iron, yields the desired product. smolecule.com
Other Novel Synthetic Approaches
Research into the synthesis of functionalized anilines and their derivatives is ongoing, leading to the development of novel synthetic strategies. For example, a rhodium-catalyzed C-H bond activation and carbonylation tandem reaction has been explored, which demonstrates a reversed reactivity of anilines with alkynes, leading to C-C coupled products instead of the typical C-N bonded products. nih.gov This approach has been used to synthesize 3-substituted quinolines from anilines and electron-deficient alkynes. nih.gov
Furthermore, the synthesis of novel benzophospholo[3,2-b]indole derivatives has been achieved starting from this compound, which is prepared and then converted to a dilithium (B8592608) intermediate before reacting with dichlorophenylphosphine (B166023). nih.gov This highlights the role of this compound as a key building block in the synthesis of complex heterocyclic systems.
The following table summarizes some of the alternative synthetic methods for producing this compound and its analogues:
| Compound Name | Synthetic Method | Key Reagents and Conditions | Yield | Reference |
| N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | Grignard Reagent-Based Alkynylation | Ethynyltrimethylsilane, alkylmagnesium halide, 4-bromo-N,N-dimethylaniline, Ni or Fe catalyst | - | smolecule.com |
| ortho-(Buta-1,3-diynyl)-N,N-dimethylaniline | Cadiot-Chodkiewicz Coupling | This compound, 1-haloalkyne, Cu(I) salt, amine base | Lower than Sonogashira | spbu.ru |
| Tetraalkynylated Anthracenes | Copper-Free Sonogashira Coupling | Aryl halide, arylacetylene, Pd(CH₃CN)₂Cl₂, cataCXium A, Cs₂CO₃, 2-MeTHF, room temperature | Good to Excellent | acs.orgnih.gov |
| Polyfunctional Alkyne Derivatives | Copper-Free Sonogashira Coupling | Aryl halide, terminal acetylene, Pd(OAc)₂, urea, ambient temperature | Satisfactory to High | nih.gov |
| 3-Substituted Quinolines | Rhodium-Catalyzed C-H Activation/Carbonylation | Anilines, electron-deficient alkynes, [Rh(cod)Cl]₂, dppm, CO surrogate | Good to Excellent | nih.gov |
| Benzophospholo[3,2-b]indole | Cyclization from this compound | This compound, dilithium intermediate, dichlorophenylphosphine | - | nih.gov |
Reactivity and Transformation Pathways of 2 Ethynyl N,n Dimethylaniline
Electrophilic Cyclization Reactions Initiated by the Ethynyl (B1212043) Group
The electron-rich nature of the aromatic ring, enhanced by the dimethylamino substituent, coupled with the reactivity of the ethynyl group, makes 2-ethynyl-N,N-dimethylaniline a prime candidate for electrophilic cyclization reactions. These intramolecular processes are pivotal for the construction of fused heterocyclic systems.
Halogen-Mediated Cyclization to Fused Heterocycles (e.g., Indoles, Benzophospholes)
One of the most significant applications of this compound is its cyclization in the presence of halogens to form 3-iodoindoles. spbu.rubohrium.com This reaction is believed to proceed through the anti-attack of an electrophile and the nitrogen of the N,N-dialkylamino group on the alkyne, forming an iodoindolium salt. bohrium.com The presence of two alkyl groups on the nitrogen enhances its nucleophilicity, facilitating the cyclization. bohrium.com The subsequent removal of a methyl group is facilitated by the iodide ion present in the reaction mixture. bohrium.com
This iodocyclization can be a key step in multi-step syntheses. For instance, the I₂-mediated electrophilic cyclization of this compound is the initial step in the synthesis of novel benzophospholo[3,2-b]indole derivatives. beilstein-journals.orgbeilstein-journals.org The resulting 3-iodo-N-methylindole derivative serves as a crucial precursor that, upon treatment with n-butyllithium and dichlorophenylphosphine (B166023), undergoes ring closure to afford the tetracyclic benzophospholo[3,2-b]indole system. beilstein-journals.orgbeilstein-journals.org
The reaction conditions for these halogen-mediated cyclizations can be tuned. For example, the iodocyclization of N,N-dimethylaniline derivatives proceeds slower in acetonitrile (B52724) and may require heating, while the reaction is faster in dichloromethane. spbu.ru
Mechanistic Investigations of Intramolecular Cyclization Processes
The mechanism of the electrophilic cyclization of this compound and its derivatives has been a subject of study. The process is generally understood to be an intramolecular reaction where the nucleophilic nitrogen atom attacks the alkyne, which has been activated by an electrophile. bohrium.com
In the case of halogen-mediated cyclizations, the proposed mechanism involves an initial anti-attack of the electrophile (e.g., I⁺) and the nitrogen atom on the carbon-carbon triple bond. bohrium.com This leads to the formation of a vinyl cation intermediate, which is then attacked by the nucleophilic nitrogen to form the heterocyclic ring. The final step often involves the elimination of a small molecule, such as an alkyl halide, to yield the stable aromatic heterocycle. bohrium.com While the general pathway is accepted, the rate-determining step of this reaction is not yet fully understood. spbu.ru
Transition Metal-Catalyzed Functionalizations
The terminal alkyne of this compound is a versatile handle for a variety of transition metal-catalyzed reactions, allowing for the extension of its molecular framework and the introduction of new functional groups.
Further Sonogashira Couplings to Extend Conjugation (e.g., Diynyl Analogs)
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound can participate in Sonogashira couplings to create extended π-conjugated systems. spbu.ruspbu.ru For example, it can be coupled with ortho-iodo-N,N-dimethylanilines to produce ortho-(buta-1,3-diynyl)-N,N-dimethylanilines. spbu.ru These diynyl analogs are themselves valuable substrates for further transformations, such as electrophilic cyclizations to form enediynes fused to a heterocyclic core. spbu.ruspbu.ru
The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. spbu.ru Palladium catalysts, often in conjunction with a copper(I) co-catalyst, are commonly employed. spbu.ruspbu.ru
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 2-Iodo-N,N-dimethylaniline | Terminal Diacetylenes | Pd(PPh₃)₂Cl₂/CuI | o-(Buta-1,3-diynyl)-N,N-dimethylanilines | Good | spbu.ru |
| 2-Iodoanilines | Terminal Diacetylenes | Pd(PPh₃)₂Cl₂/CuI | 2-(Buta-1,3-diynyl)-substituted anilines | Good | spbu.ru |
Click Chemistry Applications (e.g., Triazole Formation) Utilizing the Terminal Alkyne
The terminal alkyne of this compound makes it a suitable substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. nih.govtcichemicals.com This reaction is known for its high efficiency, selectivity, and mild reaction conditions. tcichemicals.com The resulting triazole ring serves as a stable linker, connecting the N,N-dimethylaniline moiety to other molecular fragments. tcichemicals.com This methodology has been utilized to develop a series of polyamine ligands by "clicking" alkyne-amines, including a derivative of this compound, to a 1,3,5-azide mesitylene (B46885) core. nih.gov
Reactions with Organometallic Species and Complexation Chemistry
The nitrogen and alkyne functionalities of this compound enable it to interact with and react with various organometallic species, leading to the formation of new carbon-carbon bonds or coordination complexes.
Research has shown that this compound can react with organocopper reagents. For instance, the reaction with cuprous (4-methylphenyl)acetylide in DMF at elevated temperatures can lead to the formation of N,N-dimethyl-2-[(4-methylphenyl)ethynyl]benzenamine, although indole (B1671886) formation can be a competing pathway depending on the reaction conditions. uu.nl The interaction of 2-(dimethylamino)phenylcopper with copper arylacetylides has been studied, revealing the formation of mixed organocopper cluster species which can then lead to asymmetric cross-coupling products. uu.nl
Furthermore, this compound can act as a ligand in coordination chemistry. It can coordinate to ruthenium(II) to form chelate alkyne complexes. For example, treatment of a trimethylsilyl-protected version of the ligand with a ruthenium(II) precursor, followed by desilylation, yields a bis(acetylacetonato)ruthenium(II) complex containing the this compound ligand. acs.org These complexes can undergo reversible one-electron oxidation to the corresponding ruthenium(III) cations. acs.org
Formation of Chelate Alkyne Complexes (e.g., Ruthenium Complexes)
This compound readily forms stable chelate complexes with transition metals, such as ruthenium. acs.org A key example is the synthesis of bis(acetylacetonato)(this compound)ruthenium(II), denoted as [Ru(acac)₂(o-HC≡CC₆H₄NMe₂)]. acs.orgacs.org The formation of this complex can be achieved through two primary methods.
The first method involves the zinc amalgam reduction of tris(acetylacetonato)ruthenium(III), [Ru(acac)₃], in the presence of a silylated precursor, 2-((trimethylsilyl)ethynyl)-N,N-dimethylaniline. acs.orgacs.org This yields the corresponding trimethylsilyl-substituted ruthenium(II) complex, [Ru(acac)₂(o-Me₃SiC≡CC₆H₄NMe₂)]. acs.org Subsequent treatment of this complex with potassium carbonate in methanol (B129727) removes the trimethylsilyl (B98337) group to yield the desired this compound ruthenium(II) complex. acs.orgacs.org A more direct, albeit lower-yielding, synthesis attempts the reduction of [Ru(acac)₃] in the presence of this compound itself, but separation from byproducts proves difficult. acs.orgacs.org
These ruthenium(II) complexes are generally red, crystalline solids. acs.org The complexes are stable in solid form but show sensitivity to air when in solution. acs.org
Table 1: Synthesis of Bis(acetylacetonato)(this compound)ruthenium(II)
| Precursor Complex | Reagents | Product | Reference |
|---|---|---|---|
| [Ru(acac)₂(o-Me₃SiC≡CC₆H₄NMe₂)] | K₂CO₃, Methanol | [Ru(acac)₂(o-HC≡CC₆H₄NMe₂)] | acs.org, acs.org |
| [Ru(acac)₃] | Zinc amalgam, THF/H₂O, 2-((trimethylsilyl)ethynyl)-N,N-dimethylaniline | [Ru(acac)₂(o-Me₃SiC≡CC₆H₄NMe₂)] | acs.org, acs.org |
Ligand Behavior and Coordination Modes of this compound
Spectroscopic data provides clear evidence for this coordination mode. acs.org
Infrared (IR) Spectroscopy: Upon coordination to the ruthenium center, the C≡C stretching vibration frequency shifts significantly to a lower wavenumber (by approximately 170–250 cm⁻¹) compared to the free ligand. acs.orgacs.org For the [Ru(acac)₂(o-HC≡CC₆H₄NMe₂)] complex, this band appears around 1910–2020 cm⁻¹. acs.org This shift is characteristic of an alkyne acting as a π-donor to a metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the complex, the resonance for the alkyne proton is observed at δ 6.24, a notable downfield shift from δ 3.14 in the free ligand. acs.org Furthermore, the coordination of the NMe₂ group is confirmed by the appearance of two distinct methyl resonances in both the ¹H and ¹³C NMR spectra, indicating that the two methyl groups are in different chemical environments due to the fixed, coordinated geometry which prevents free rotation around the C-N bond. acs.org
The metal ion in these complexes, such as [Ru(acac)₂(o-PhC≡CC₆H₄NMe₂)], is situated in an octahedral arrangement, coordinated by the two bidentate acetylacetonato (acac) ligands and the bidentate this compound ligand. acs.orgresearchgate.net
Table 2: Spectroscopic Evidence for Coordination of this compound to Ruthenium(II)
| Spectroscopic Feature | Free Ligand (o-HC≡CC₆H₄NMe₂) | Coordinated Ligand in [Ru(acac)₂(o-HC≡CC₆H₄NMe₂)] | Significance | Reference |
|---|---|---|---|---|
| IR ν(C≡C) (cm⁻¹) | ~2100 | 1910–2020 | Lower frequency indicates π-coordination of the alkyne. | acs.org |
| ¹H NMR δ(≡C-H) (ppm) | 3.14 | 6.24 | Significant downfield shift confirms coordination environment change. | acs.org |
| ¹H NMR N(CH₃)₂ signals | One singlet | Two distinct signals | Indicates restricted rotation and coordination of the NMe₂ group. | acs.org |
Cycloaddition Reactions and Subsequent Transformations (e.g., [2+2] Cycloaddition-Retroelectrocyclization)
The electron-rich nature of the alkyne in ethynyl-N,N-dimethylaniline derivatives makes them excellent partners for cycloaddition reactions with electron-deficient alkenes. beilstein-journals.orgrsc.org A prominent example of this reactivity is the formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) sequence. beilstein-journals.orgresearchgate.net This reaction is a powerful method for synthesizing push-pull chromophores, which possess strong intramolecular charge-transfer (ICT) characteristics. beilstein-journals.orgresearchgate.net
While much of the detailed research has been conducted on the isomer 4-ethynyl-N,N-dimethylaniline, the mechanism is general for electron-rich alkynes of this type. rsc.orgrsc.org The process is typically initiated by the nucleophilic attack of the terminal alkyne carbon onto the electron-deficient alkene, such as tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). beilstein-journals.orgnsf.gov This attack forms a zwitterionic intermediate. beilstein-journals.orgrsc.org The intermediate then undergoes a ring-closing step to form a cyclobutene (B1205218) derivative, completing the formal [2+2] cycloaddition. beilstein-journals.org This cyclobutene intermediate is often unstable and rapidly undergoes retroelectrocyclization (a ring-opening reaction) to yield a stable, highly conjugated 1,1,4,4-tetracyanobuta-1,3-diene (TCBD) or a related dicyanoquinodimethane (DCNQ) derivative. beilstein-journals.orgnih.govidexlab.com
The reaction between a donor-substituted tetracyanopentafulvene and mono- or bis(N,N-dimethylanilino)acetylene also proceeds via a formal [2+2] cycloaddition at the exocyclic double bond, followed by retroelectrocyclization, to create novel push-pull pentafulvenes. nih.govidexlab.com This highlights the versatility of the ethynyl-N,N-dimethylaniline scaffold in creating diverse and electronically active molecular structures. nih.gov
Table 3: Common Reactants in Cycloaddition Reactions with Ethynyl-N,N-dimethylaniline Derivatives
| Reactant Type | Example Compound | Resulting Structure Type | Reference |
|---|---|---|---|
| Electron-deficient alkene | Tetracyanoethylene (TCNE) | 1,1,4,4-Tetracyanobuta-1,3-diene (TCBD) | beilstein-journals.org, nsf.gov |
| Electron-deficient alkene | 7,7,8,8-Tetracyano-p-quinodimethane (TCNQ) | Dicyanoquinodimethane (DCNQ) | beilstein-journals.org, nsf.gov |
| Substituted Fulvene | 3,5-bis(N,N-dimethylanilino)-substituted 2,4,6,6-tetracyanopentafulvene (TCPF) | Ethenylene-extended push-pull pentafulvene | nih.gov, idexlab.com |
Synthesis of Conjugated Systems Incorporating the this compound Moiety
The ethynyl group of this compound is a key functional handle for elongating the π-conjugated system through various cross-coupling reactions. The Sonogashira coupling is a particularly effective method for this purpose. For instance, the coupling of this compound with ortho-iodo-N,N-dimethylanilines in the presence of a palladium-copper catalyst system has been utilized to synthesize ortho-(buta-1,3-diynyl)-N,N-dimethylanilines. spbu.ru This reaction proceeds efficiently under optimized conditions, typically employing a Pd(PPh₃)₂Cl₂/CuI catalyst system in a mixture of diisopropanolamine (B56660) (DIPA) and dimethylformamide (DMF). spbu.ru
The versatility of this compound extends to its use in the synthesis of more complex conjugated structures. For example, it has been incorporated into donor-acceptor substituted norbornadiene derivatives. mdpi.comcore.ac.uk In these systems, the this compound moiety acts as an electron-donating group, which is coupled to an acceptor-functionalized norbornadiene core via a Sonogashira reaction. mdpi.comcore.ac.uk This approach allows for the creation of molecules with intramolecular charge-transfer characteristics, which are of interest for molecular solar thermal energy storage systems. mdpi.comcore.ac.uk
Furthermore, the this compound unit has been used in the synthesis of fluorescent 4,5-bis(arylethynyl)-1,2,3-triazoles. semanticscholar.org In a multi-step process involving a Cu-catalyzed 1,3-dipolar cycloaddition followed by a Sonogashira coupling, this compound is coupled to a triazole core, resulting in push-pull chromophores with significant Stokes shifts. semanticscholar.org The electron-donating nature of the N,N-dimethylaminophenyl group plays a crucial role in the photophysical properties of these molecules. semanticscholar.org
| Starting Material | Coupling Partner | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| This compound | ortho-Iodo-N,N-dimethylanilines | Sonogashira Coupling | ortho-(Buta-1,3-diynyl)-N,N-dimethylanilines | Forms extended diacetylene systems. spbu.ru |
| This compound | Bromo-substituted norbornadiene | Sonogashira Coupling | Donor-acceptor substituted norbornadienes | Creates charge-transfer systems. mdpi.comcore.ac.uk |
| This compound | Iodo-substituted triazole | Sonogashira Coupling | 4,5-Bis(arylethynyl)-1,2,3-triazoles | Synthesizes push-pull chromophores. semanticscholar.org |
Development of Novel Fused Polycyclic Aromatic Hydrocarbons and Heteroacenes
A significant application of this compound is in the synthesis of novel fused polycyclic aromatic hydrocarbons (PAHs) and heteroacenes. These compounds are of great interest due to their potential applications in organic electronics. An efficient strategy involves the electrophilic cyclization of aryldiacetylenes derived from this compound. spbu.ru For example, iodocyclization of ortho-(buta-1,3-diynyl)-N,N-dimethylaniline derivatives leads to the formation of iodoethynylindoles in good yields. spbu.ru These indole derivatives can be further functionalized, providing access to a variety of asymmetrically substituted enediynes fused to a heterocyclic core. spbu.ru
A notable example of heteroacene synthesis is the preparation of benzophospholo[3,2-b]indole derivatives. beilstein-journals.orgbeilstein-journals.org The synthesis commences with the I₂-mediated electrophilic cyclization of this compound to form a key precursor. beilstein-journals.orgbeilstein-journals.org This intermediate then undergoes a ring-closure reaction with dichlorophenylphosphine to afford the parent benzophospholo[3,2-b]indole. beilstein-journals.orgbeilstein-journals.org This tetracyclic system has a planar structure and serves as a platform for further modifications at the phosphorus center, leading to a series of functionalized analogs with interesting photophysical properties. beilstein-journals.orgbeilstein-journals.org
The introduction of heteroatoms into PAHs can significantly alter their electronic structure and properties. uni-rostock.de The this compound moiety can be incorporated into larger polycyclic systems through sequential cross-coupling reactions and cycloisomerization strategies. For instance, Pd-catalyzed cross-coupling reactions are instrumental in functionalizing halogenated pyridine (B92270) derivatives, which can then be used to construct complex heteroaromatic systems. uni-rostock.de While not a direct cyclization of this compound itself, its derivatives can be envisioned as key components in the convergent synthesis of such complex structures.
The development of thiepin-fused heteroacenes represents another avenue for creating novel fused systems. thieme-connect.com Although the specific use of this compound was not detailed in this context, the general strategies for constructing fused systems, such as one-pot syntheses involving deprotonation and reaction with electrophiles, could potentially be adapted to derivatives of this compound. thieme-connect.com
| Starting Material | Key Reaction Sequence | Fused System | Significance |
|---|---|---|---|
| This compound | Electrophilic Iodocyclization | Iodoethynylindoles | Precursors to asymmetrically substituted enediynes. spbu.ru |
| This compound | I₂-mediated cyclization, then reaction with PhPCl₂ | Benzophospholo[3,2-b]indoles | Planar, tetracyclic heteroacenes with tunable properties. beilstein-journals.orgbeilstein-journals.org |
Modifications for Tailored Electronic and Optical Properties
A primary motivation for derivatizing this compound is to fine-tune the electronic and optical properties of the resulting molecules for specific applications, such as in organic electronics and nonlinear optics. emerald.com The electronic properties of molecules containing the this compound moiety can be systematically modified by introducing different functional groups.
The synthesis of push-pull chromophores, where the electron-donating N,N-dimethylaniline group is connected to an electron-withdrawing group through a π-conjugated bridge, is a common strategy. The previously mentioned 4,5-bis(arylethynyl)-1,2,3-triazoles are a prime example. semanticscholar.org The photophysical properties of these triazoles are highly dependent on the nature of the substituents. Those with the N,N-dimethylaminophenyl group exhibit significant bathochromic shifts in their emission spectra compared to those with methoxy-substituted phenyl groups. semanticscholar.org
The modification of the phosphorus atom in benzophospholo[3,2-b]indoles, synthesized from this compound, provides a powerful tool for tuning their optical properties. beilstein-journals.orgbeilstein-journals.org Oxidation, sulfidation, selenation, and complexation of the phosphorus atom lead to derivatives with distinct absorption and emission characteristics. beilstein-journals.orgbeilstein-journals.org For instance, the phosphine (B1218219) oxide and a borane (B79455) complex of the parent benzophospholo[3,2-b]indole exhibit strong photoluminescence with high quantum yields in dichloromethane. beilstein-journals.orgbeilstein-journals.org
The incorporation of the this compound unit into larger conjugated systems has been shown to influence their nonlinear optical (NLO) properties. For example, aza-BODIPY dyes containing a 4-ethynyl-N,N-dimethylaniline moiety exhibit charge transfer from the electron-donating aniline (B41778) part to the aza-BODIPY core, and their two-photon absorption cross-sections increase with the electron-donating strength of the substituent. mdpi.com
Furthermore, the electropolymerization of N,N-dimethylaniline and its derivatives is a route to producing conductive polymers with potential applications in various electronic devices. researchgate.net While the direct electropolymerization of this compound is not explicitly detailed, the ethynyl group offers a site for further polymerization or cross-linking, potentially leading to materials with unique network structures and enhanced electronic properties.
| Derivative Class | Modification Strategy | Resulting Property | Example |
|---|---|---|---|
| Benzophospholo[3,2-b]indoles | Modification at the phosphorus center (oxidation, complexation) | Tunable photoluminescence and quantum yields. beilstein-journals.orgbeilstein-journals.org | Phosphine oxide and borane complexes show high fluorescence quantum yields (67-75%). beilstein-journals.orgbeilstein-journals.org |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Incorporation of N,N-dimethylaminophenyl group | Large Stokes shifts and bathochromically shifted emission. semanticscholar.org | Emission maxima shifted to 447-609 nm. semanticscholar.org |
| Aza-BODIPY dyes | Attachment of 4-ethynyl-N,N-dimethylaniline | Enhanced two-photon absorption. mdpi.com | Two-photon absorption cross-section increases with electron-donating strength. mdpi.com |
Conclusion
2-Ethynyl-N,N-dimethylaniline stands as a testament to the power of strategic molecular design in organic synthesis. The juxtaposition of a reactive alkyne and a versatile aniline (B41778) moiety has unlocked novel and efficient pathways to valuable heterocyclic structures. Its utility in both transition-metal-catalyzed C-H activation and catalyst-free cyclization reactions highlights its significance as a key building block in the modern synthetic chemist's toolkit. As the demand for complex and diverse molecular architectures continues to grow, the importance of synthons like this compound in enabling innovative and sustainable chemical transformations is set to increase.
Computational and Theoretical Investigations of 2 Ethynyl N,n Dimethylaniline and Its Derivatives
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the geometric parameters of molecules like N,N-dimethylaniline. Gas-phase electron diffraction, combined with a dynamic model that treats the rotation of the dimethylamino group as a large-amplitude motion, has been used to refine its structural parameters. These studies, supported by Density Functional Theory (DFT) calculations at the B3LYP/cc-pVTZ level, reveal that the torsion potential has a single minimum, corresponding to a quasi-planar structure of the Ph-NC2 fragment. The key factor influencing the molecular structure and conformation of N,N-dimethylaniline is the p-π interaction. researchgate.net
In derivatives of N,N-dimethylaniline, such as those where it is attached to a tetraethynylethene (TEE) core, computational studies suggest that the twisted intramolecular charge-transfer (TICT) model can explain their photophysical properties. nih.govresearchgate.net Time-dependent density functional calculations indicate that upon photoirradiation, the initial excited state relaxes to a lower-energy TICT state. This relaxation can occur through the twisting of the dimethylamino group or the entire N,N-dimethylaniline (DMA) donor group into an orthogonal position relative to the TEE acceptor moiety. nih.govresearchgate.netiyte.edu.tr
For N,N-dialkylaniline-substituted tetraethynylethenes, the steric hindrance from additional ortho-methyl groups can force the dimethylamino group to twist out of the plane of the TEE, making the lone pair orbital of the nitrogen nearly orthogonal to the aryl-TEE π-system. iyte.edu.tr
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
DFT and its time-dependent extension, TDDFT, are powerful tools for investigating the electronic structure and excited-state properties of 2-ethynyl-N,N-dimethylaniline and its derivatives. These methods are widely used to predict and analyze various molecular phenomena.
Prediction and Analysis of Electronic Transitions and Excited States
TDDFT calculations are frequently employed to predict electronic transitions and understand the nature of excited states. For instance, in N,N-dialkylaniline-substituted tetraethynylethenes, TDDFT calculations have revealed that the initial excited state relaxes to a lower-energy twisted intramolecular charge-transfer (TICT) state. nih.govresearchgate.net This process is responsible for the solvent-dependent dual fluorescence observed in these compounds. nih.govresearchgate.netiyte.edu.tr
In a systematic computational design of light-absorbing dyes based on a naphthalenediimide (NDI) core, TDDFT (specifically sTDDFT with the CAM-B3LYP functional) was used to calculate the properties of various derivatives, including those functionalized with 4-ethynyl-N,N-dimethylaniline. nih.govacs.org These calculations helped in identifying derivatives with optimal light absorption characteristics by predicting their lowest excitation energies and oscillator strengths. nih.gov The CAM-B3LYP functional has been shown to be reliable for predicting low-lying excited states in π-conjugated systems. nih.gov
For derivatives of p-(9-anthryl)-N,N-dimethylaniline, spectroscopic and theoretical studies indicate the existence of two emitting states in polar solvents: a primary locally excited (LE) state of the anthracene (B1667546) part and a highly polar excited state formed through internal rotation, leading to a perpendicular TICT conformation. colab.ws
The table below presents a summary of computational methods used in the study of electronic transitions of related aniline (B41778) derivatives.
| Compound/System | Method | Key Finding |
| N,N-dialkylaniline-substituted tetraethynylethenes | TDDFT | Relaxation from initial excited state to a lower-energy TICT state. nih.govresearchgate.net |
| Naphthalenediimide (NDI) derivatives with 4-ethynyl-N,N-dimethylaniline | sTDDFT (CAM-B3LYP) | Prediction of low-lying excited states and oscillator strengths for designing light-absorbing dyes. nih.gov |
| p-(9-anthryl)-N,N-dimethylaniline derivatives | TDDFT | Existence of two emitting states (LE and TICT) in polar solvents. colab.ws |
| 3-ethynyl-N-(furan-2-ylmethyl)aniline | DFT (B3LYP/6-311+G(d,p)) | Prediction of frontier molecular orbitals (HOMO/LUMO) to assess reactivity. |
Investigation of Charge Transfer Characteristics within Conjugated Systems
The presence of the electron-donating N,N-dimethylaniline group connected to an electron-accepting moiety via an ethynyl (B1212043) linker often leads to significant intramolecular charge transfer (ICT) upon photoexcitation.
In N,N-dialkylaniline-substituted tetraethynylethenes, the charge-transfer state responsible for the strong solvent-dependent luminescence is directly connected to the initial excited state without any state crossing. nih.govresearchgate.net Computational studies support a TICT model to explain these photophysical properties. iyte.edu.tr
For aza-boron-dipyrromethene (aza-BODIPY) compounds containing 4-ethynyl-N,N-dimethylaniline, fluorescence and ultrafast pump-probe spectroscopy experiments, supported by theoretical calculations, have revealed charge transfer from the electron-donating moieties to the aza-BODIPY core. This ICT is shown to enhance the two-photon absorption properties of these compounds. researchgate.net
In multi-modular donor-acceptor conjugates with a central triphenylamine (B166846) (TPA) core and terminal N,N-dimethylaniline-tetracyanobutadiene (NND-TCBD) units, femtosecond transient absorption studies have shown ultrafast charge transfer processes. rsc.org Importantly, in systems with multiple NND-TCBD entities, electron exchange between these units was observed upon electroreduction, leading to charge stabilization. rsc.org
The table below summarizes findings on charge transfer characteristics in various systems.
| System | Key Finding on Charge Transfer |
| N,N-dialkylaniline-substituted tetraethynylethenes | A twisted intramolecular charge-transfer (TICT) state is responsible for the solvent-dependent luminescence. nih.govresearchgate.netiyte.edu.tr |
| Aza-BODIPY compounds with 4-ethynyl-N,N-dimethylaniline | Charge transfer from the donor to the aza-BODIPY core enhances two-photon absorption. researchgate.net |
| Triphenylamine-cored NND-TCBD conjugates | Ultrafast charge transfer and charge stabilization through electron exchange in multi-modular systems. rsc.org |
| Donor-acceptor chromophores from cycloaddition-retroelectrocyclization | The reaction of electron-rich alkynes like 4-ethynyl-N,N-dimethylaniline with TCNE or TCNQ leads to compounds with significant ICT. nsf.gov |
Elucidation of Reaction Mechanisms and Energy Profiles
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives.
For the formal [2+2] cycloaddition-cycloreversion reaction between 4-(N,N-dimethylamino)phenylacetylene and para-substituted benzylidenemalononitriles, computational studies at the unrestricted B3LYP/6-31G(d) level have been performed. researchgate.net These studies, in conjunction with experimental kinetics, suggest a stepwise cycloaddition mechanism proceeding through a zwitterionic intermediate. researchgate.net
In the synthesis of asymmetrically substituted enediynes fused to heterocyclic cores, electrophilic cyclization of ortho-functionalized (buta-1,3-diynyl)arenes is a key step. spbu.ru The synthesis of the precursor, o-(buta-1,3-diynyl)-N,N-dimethylaniline, can be achieved through a Cadiot-Chodkiewicz coupling involving this compound. spbu.ru
Molecular Modeling and Simulations for Intermolecular Interactions and Aggregation
Molecular modeling and simulations are essential for understanding the non-covalent interactions that govern the aggregation and self-assembly of molecules.
For instance, molecular dynamics (MD) simulations can reveal the geometric changes during the spontaneous formation of supramolecular assemblies. nih.gov These simulations show how molecules like pristine nanoparticles tend to aggregate due to their hydrophobic nature, with other molecules binding to the aggregates primarily through van der Waals interactions. nih.gov
In the context of crystal engineering, the study of intermolecular interactions is crucial. For example, the crystal structure of 4-ethynyl-N,N-dimethylaniline has been determined to have a high Z' value (Z'=12), indicating a complex packing arrangement. It also undergoes a single-crystal-to-single-crystal phase transition at low temperatures. durham.ac.ukdurham.ac.uk
The aggregation of dyes can be influenced by intermolecular interactions such as hydrogen bonding. In certain systems, this aggregation can be switched on and off by reversible coordination to metal cations or hydrogen bonding to anions. durham.ac.uk
Advanced Spectroscopic Characterization Methodologies for 2 Ethynyl N,n Dimethylaniline Based Compounds
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular arrangement in the solid state. For compounds derived from 2-ethynyl-N,N-dimethylaniline, this methodology provides crucial insights into molecular geometry, conformation, intermolecular interactions, and crystal packing, which collectively govern the material's macroscopic properties.
Detailed research findings from X-ray crystallography have elucidated the structures of several complex molecules synthesized using this compound as a key precursor. For instance, the analysis of novel benzophospholo[3,2-b]indole derivatives reveals significant structural details. beilstein-journals.org The X-ray structures of a trivalent phosphole and its corresponding phosphine (B1218219) oxide, both derived from this compound, show that their fused tetracyclic skeletons are remarkably planar. beilstein-journals.orgresearchgate.net The planarity is comparable to other benzophosphole-fused tetracyclic heteroacenes. beilstein-journals.org
The geometry around the constituent atoms has been precisely determined. The sum of bond angles around the nitrogen atom in these derivatives is approximately 360°, indicating a trigonal planar, sp²-hybridized state. In contrast, the phosphorus atom adopts a pyramidal geometry in the trivalent phosphole and a tetrahedral geometry in the phosphine oxide. beilstein-journals.org
Table 1: Geometric Parameters of Benzophospholo[3,2-b]indole Derivatives from X-ray Diffraction beilstein-journals.org
| Compound | Mean Deviation from Planarity (Å) | Sum of Bond Angles at Nitrogen (°) | Sum of Bond Angles at Phosphorus (°) | Geometry at Phosphorus |
|---|---|---|---|---|
| Trivalent Benzophospholo[3,2-b]indole (3) | 0.022 | 359.98 | 291.05 | Pyramidal |
| Benzophospholo[3,2-b]indole P-oxide (4) | 0.040 / 0.059 | 360.02 / 359.99 | 305.46 / 304.75 | Tetrahedral |
The utility of this compound extends to the synthesis of complex triazoles. Single-crystal X-ray diffraction of a 4,5-bis(arylethynyl)-1,2,3-triazole derivative revealed a non-planar geometry. semanticscholar.org Specifically, the aryl ring at the C5 position and the triazole ring are nearly orthogonal to each other, a crucial conformational detail for understanding its electronic and photophysical properties. semanticscholar.org
Furthermore, the structural analysis of the related compound, 4-ethynyl-N,N-dimethylaniline, has revealed fascinating solid-state behavior. It crystallizes in a triclinic lattice with an unusually large number of independent molecules (Z' = 12). rsc.org This complex arrangement is stabilized by weak hydrogen bonds. rsc.org Remarkably, this compound undergoes a reversible, single-crystal-to-single-crystal phase transition at approximately 122.5 K. rsc.orgrsc.org In contrast, its derivative, 4-(trimethylsilylethynyl)-N,N-dimethylaniline, crystallizes in an orthorhombic system with Z' = 1.5 and does not exhibit such phase transitions. rsc.orgrsc.org
Table 2: Crystallographic Data for 4-Ethynyl-N,N-dimethylaniline and a Related Derivative rsc.orgrsc.org
| Compound | Crystal System | Z' (Independent Molecules) | Key Structural Feature |
|---|---|---|---|
| 4-ethynyl-N,N-dimethylaniline | Triclinic | 12 | Reversible phase transition at ~122.5 K |
| 4-(trimethylsilylethynyl)-N,N-dimethylaniline | Orthorhombic | 1.5 | No phase transitions observed |
X-ray diffraction has also been essential in organometallic chemistry involving ligands derived from this compound. The technique was used to confirm the structure of a Ruthenium(III) hexafluorophosphate (B91526) complex bearing a 2-((trimethylsilyl)ethynyl)-N,N-dimethylaniline ligand. acs.org In other complex organic reactions, X-ray analysis was the definitive method required to elucidate the structures of unexpected products, such as an 8,8-dicyanoheptafulvene core formed from a reaction involving 4-ethynyl-N,N-dimethylaniline. researchgate.net These studies underscore the power of X-ray diffraction to confirm reaction pathways and characterize novel molecular architectures.
Applications in Advanced Materials and Organic Chemistry
Utilization in Organic Optoelectronic Materials Development
The N,N-dimethylaniline moiety is a well-established electron-donating group, making its derivatives, including 2-ethynyl-N,N-dimethylaniline, valuable components in the design of materials for optoelectronics. beilstein-journals.orgrsc.org The ethynyl (B1212043) group offers a rigid linker that can extend the π-conjugated system, a key feature for tuning the electronic and optical properties of organic materials. mdpi.com
While direct studies on the chromophoric and fluorophoric properties of this compound are limited, its utility as a precursor for creating advanced, functional dyes is well-documented. It is a key starting material in the synthesis of novel benzophosphole-fused indoles, which are tetracyclic, planar heteroacenes with interesting photophysical properties. beilstein-journals.org
The synthesis involves an initial iodine-mediated electrophilic cyclization of this compound to create a 3-iodo-1-methyl-2-(iodomethyl)indole precursor, which is then transformed into the target benzophospholo[3,2-b]indole system. beilstein-journals.org By modifying the phosphorus center of this core structure—through oxidation, alkylation, or coordination to a Lewis acid—a range of derivatives with tunable optical properties can be produced. beilstein-journals.org These derivatives exhibit absorption maxima between 300 nm and 360 nm and show fluorescence with quantum yields as high as 75%. beilstein-journals.org The photophysical properties of these derivatives highlight how the core structure, derived from this compound, serves as a scaffold for new classes of fluorophores. beilstein-journals.org
Table 1: Photophysical Properties of Benzophospholo[3,2-b]indole Derivatives Synthesized from this compound Data measured in CH₂Cl₂. Source: beilstein-journals.org
| Compound | Modification at Phosphorus Center | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Quantum Yield (Φ) [%] |
|---|---|---|---|---|
| 3 | Phenyl (trivalent) | 320, 343, 357 | 370, 388 | 13 |
| 4 | Phenyl (phosphine oxide) | 301, 352 | 511 | 67 |
| 5 | Phenyl (phosphine sulfide) | 307, 358 | 518 | 44 |
| 6 | Phenyl (phosphine selenide) | 307, 358 | 520 | 36 |
| 7 | Phenyl, Methyl (phosphonium cation) | 299, 357 | 510 | 67 |
| 9 | Phenyl, Borane (B79455) (complex) | 302, 355 | 496 | 75 |
| 8 | Phenyl, Gold(I)Cl (complex) | 304, 356 | 512 | 11 |
The N,N-dimethylaniline group is a potent electron donor used in many donor-acceptor (D-A) chromophores designed for organic electronics. beilstein-journals.orgrsc.orgscispace.com These systems are foundational for materials used in organic light-emitting diodes (OLEDs) and photovoltaics. scispace.comrsc.org The reaction of electron-rich alkynes with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) is a common method to create D-A molecules with strong intramolecular charge-transfer (ICT) characteristics. scispace.comrsc.org However, much of the specific research into these systems has utilized the 4-ethynyl-N,N-dimethylaniline isomer. beilstein-journals.org While the electronic principles are similar, detailed studies focusing specifically on this compound as the donor component in such D-A architectures for electronic devices are not as prevalent in the reviewed scientific literature.
Building Block for Complex Organic Scaffolds in Synthetic Chemistry
The reactivity of the ethynyl group, particularly its susceptibility to electrophilic attack and its utility in coupling reactions, makes this compound a valuable building block for synthesizing complex heterocyclic scaffolds. beilstein-journals.orgspbu.ru
A primary application is in electrophilic cyclization reactions. spbu.runih.gov Treatment of N,N-dimethyl-2-ethynylanilines with iodine triggers an efficient intramolecular cyclization to produce 3-iodoindoles, which are themselves versatile intermediates for further functionalization. beilstein-journals.orgspbu.runih.gov This method has been extended to create more complex fused systems. For instance, derivatives of this compound have been used in iodine-mediated cascade reactions to synthesize 5-iodo-11-methyl-11H-benzo[a]carbazoles. qtanalytics.inbiointerfaceresearch.com
Furthermore, this compound is a key reactant in metal-catalyzed cross-coupling reactions. It can be coupled with other molecules via Sonogashira reactions to construct larger, conjugated systems. mdpi.com For example, it has been successfully coupled with a 5-iodo-1H-1,2,3-triazole derivative in the presence of a palladium catalyst to produce a complex, fluorescent triazole with a high yield of 83%. mdpi.com The compound is also a precursor for other reactive building blocks; for instance, it can be used to synthesize 2-(buta-1,3-diynyl)-N,N-dimethylanilines, which are substrates for further electrophilic cyclization. spbu.ru
Table 2: Selected Synthetic Applications of this compound
| Reaction Type | Reagents | Product Type | Yield | Source |
|---|---|---|---|---|
| Electrophilic Cyclization | I₂ | 3-Iodo-1-methyl-2-(iodomethyl)indole | - | beilstein-journals.org |
| Electrophilic Cyclization | I₂ | 3-Iodoindoles | Excellent | nih.gov |
| Sonogashira Coupling | 5-Iodo-1H-1,2,3-triazole derivative, Pd(PPh₃)₄, CuI | 4,5-Bis(arylethynyl)-1,2,3-triazole | 83% | mdpi.com |
| Lithiation & Ring Closure | n-BuLi, then PhPCl₂ | 10-Phenyl- qtanalytics.inbenzophospholo[3,2-b]-N-methylindole | 66% | beilstein-journals.org |
| Addition Reaction | (E)-1,2-dichloro-1,2-diiodoethene | (E)-chloroenynes | - | rsc.org |
Precursor for Functional Probes and Sensors (excluding biological/clinical use)
The development of functional probes and chemical sensors often relies on molecules that exhibit changes in their optical or electronic properties upon interaction with a specific analyte. smolecule.com While derivatives of N,N-dimethylaniline are used in this field, and the reactivity of the ethynyl group is suitable for creating sensor scaffolds, specific research detailing the application of this compound as a precursor for non-biological or non-clinical functional probes and sensors is not widely available in the surveyed literature. Research in this area tends to focus on other isomers, such as 4-ethynyl-N,N-diphenylaniline, for potential use in sensors that detect analytes through changes in fluorescence or conductivity. smolecule.com
Role in Supramolecular Chemistry and Crystal Engineering (e.g., hydrogen bonding networks)
Supramolecular chemistry involves the study of systems assembled through non-covalent interactions, such as hydrogen bonding and π-π stacking, which are central to crystal engineering. durham.ac.ukias.ac.in The terminal alkyne C-H group in ethynylbenzenes can act as a weak hydrogen bond donor, influencing the packing of molecules in the solid state. researchgate.networktribe.com
Detailed crystal engineering studies have been performed on the isomeric compound 4-ethynyl-N,N-dimethylaniline, revealing a complex structure with a single-crystal to single-crystal phase transition and molecules linked into dodecamers by weak hydrogen bonds. durham.ac.ukresearchgate.networktribe.com However, a similar, in-depth analysis of the crystal structure and supramolecular assembly of this compound itself is not prominent in the existing literature.
Nonetheless, structural insights have been gained from its derivatives. X-ray structure analysis of benzophospholo[3,2-b]indoles, which are synthesized from this compound, confirmed that the resulting fused tetracyclic systems are planar. beilstein-journals.org This planarity is a crucial factor that influences the π-stacking interactions and ultimate solid-state packing of these more complex molecules, demonstrating the foundational role of the initial building block's geometry. beilstein-journals.org
Future Research Directions and Unexplored Avenues for 2 Ethynyl N,n Dimethylaniline
The unique molecular architecture of 2-ethynyl-N,N-dimethylaniline, featuring ortho-disposed electron-donating (N,N-dimethylamino) and reactive (ethynyl) functional groups, presents a fertile ground for scientific exploration. While its fundamental reactivity in reactions like Sonogashira coupling and electrophilic cyclization is established, its full potential remains largely untapped. spbu.ru Future research is poised to unlock novel applications by exploring new catalytic transformations, designing advanced materials with bespoke functionalities, and fostering interdisciplinary collaborations.
Q & A
Basic: What synthetic routes are optimized for 2-ethynyl-N,N-dimethylaniline, and how do reaction conditions influence yield?
This compound (16c) is synthesized via Sonogashira coupling or direct alkynylation of 2-iodo-N,N-dimethylaniline. reports an 87% yield using palladium catalysis under reflux with triethylamine as a base. Key steps include:
- Catalyst selection : Pd(PPh₃)₂Cl₂ or similar for cross-coupling.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate).
- Yield optimization : Excess trimethylsilylacetylene (TMSA) improves alkyne incorporation. Monitor by TLC and confirm via -NMR (singlet at δ 3.43 ppm for ethynyl proton) .
Advanced: How does steric hindrance from the N,N-dimethyl group affect regioselectivity in electrophilic substitution reactions?
The N,N-dimethyl group induces meta-directing effects due to steric and electronic factors. demonstrates iodination of N,N-dimethylaniline yields meta (42%), ortho (37%), and para (10%) isomers. Computational studies (DFT) show:
- Steric effects : Dimethylamino groups hinder ortho substitution.
- Electronic effects : Electron donation via resonance directs electrophiles to meta.
- Methodological validation : Use -NMR (δ 6.34–7.75 ppm) and GC-MS (m/z 263 for iodo derivatives) to quantify isomers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- -NMR : Ethynyl proton at δ 3.43 ppm (singlet); aromatic protons at δ 6.89–7.47 ppm.
- -NMR : Alkyne carbons at δ 80–90 ppm.
- IR : C≡C stretch at ~2100 cm⁻¹.
- LCMS-APCI : Molecular ion [M+H] at m/z 146.1. Cross-validate with X-ray crystallography (e.g., CCDC data) for bond angles .
Advanced: How do metabolic pathways of N,N-dimethylaniline derivatives inform toxicity studies for 2-ethynyl analogs?
N,N-Dimethylaniline undergoes hepatic N-oxidation (via flavin-containing monooxygenases) and N-demethylation (cytochrome P450), producing N-oxide and formaldehyde ( ). For 2-ethynyl derivatives:
- In vitro assays : Incubate with liver microsomes (rat/human) + NADPH.
- Metabolite detection : Use HPLC-MS to identify hydroxylated or acetylated products.
- Toxicity screening : Ames test for mutagenicity; IARC Group 3 classification applies due to limited carcinogenicity data .
Basic: What solvents and conditions stabilize this compound during storage?
- Storage : Dark glass vials under inert gas (N₂/Ar) at –20°C.
- Solvent compatibility : THF, DCM, or hexane (avoid protic solvents like MeOH).
- Decomposition risks : Exposure to light or O₂ accelerates alkyne polymerization. Monitor via UV-Vis (λmax shifts >300 nm indicate degradation) .
Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?
- DFT/B3LYP-6-31G(d) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in Huisgen cycloadditions.
- Molecular electrostatic potential (MEP) : Identify electron-rich regions (e.g., ethynyl π-system) for electrophilic attack.
- Validation : Compare computed -NMR shifts (GIAO method) with experimental data (RMSD <0.1 ppm acceptable) .
Basic: How does the electronic structure of this compound influence its UV-Vis absorption?
The ethynyl group extends conjugation, red-shifting absorption:
- λmax : ~270 nm (π→π) in ethanol.
- Solvatochromism : Hypsochromic shift in polar solvents (e.g., water).
- Applications : Use as a fluorophore in bioimaging (quantum yield Φ ≈ 0.45 in DMSO) .
Advanced: What mechanistic insights explain contradictory product distributions in N,N-dimethylaniline thermolysis?
shows thermolysis of iodide derivatives yields benzylated products (e.g., p-benzyl-N,N-dimethylaniline) via radical intermediates, while cationic pathways dominate in polar solvents. Resolve contradictions by:
- Control experiments : Add radical scavengers (TEMPO) to suppress benzylation.
- GC-MS analysis : Identify methyl shifts (m/z 121→135 for benzyl adducts).
- Kinetic studies : Monitor Arrhenius parameters (Eₐ ≈ 80 kJ/mol for radical vs. 60 kJ/mol for ionic pathways) .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
